molecular formula C15H18F2N2O3 B2794273 3-(2,6-difluorophenyl)-1-(octahydro-1,4-benzodioxin-6-yl)urea CAS No. 1902949-72-7

3-(2,6-difluorophenyl)-1-(octahydro-1,4-benzodioxin-6-yl)urea

Cat. No.: B2794273
CAS No.: 1902949-72-7
M. Wt: 312.317
InChI Key: HULRSCLALIHISI-UHFFFAOYSA-N
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Description

3-(2,6-difluorophenyl)-1-(octahydro-1,4-benzodioxin-6-yl)urea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a urea moiety linked to a difluorophenyl group and an octahydrobenzo[b][1,4]dioxin ring, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-difluorophenyl)-1-(octahydro-1,4-benzodioxin-6-yl)urea typically involves the reaction of 2,6-difluoroaniline with an isocyanate derivative of octahydrobenzo[b][1,4]dioxin. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes:

    Preparation of 2,6-difluoroaniline: This can be synthesized from 2,6-difluoronitrobenzene through catalytic hydrogenation.

    Synthesis of octahydrobenzo[b][1,4]dioxin: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the urea linkage: The final step involves the reaction of 2,6-difluoroaniline with the isocyanate derivative of octahydrobenzo[b][1,4]dioxin.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-difluorophenyl)-1-(octahydro-1,4-benzodioxin-6-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl ring, where fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(2,6-difluorophenyl)-1-(octahydro-1,4-benzodioxin-6-yl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,6-difluorophenyl)-1-(octahydro-1,4-benzodioxin-6-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,6-Difluorophenyl)-3-(tetrahydrobenzo[b][1,4]dioxin-6-yl)urea
  • 1-(2,6-Difluorophenyl)-3-(hexahydrobenzo[b][1,4]dioxin-6-yl)urea

Uniqueness

3-(2,6-difluorophenyl)-1-(octahydro-1,4-benzodioxin-6-yl)urea is unique due to its specific ring structure and the presence of difluorophenyl and urea moieties

Properties

IUPAC Name

1-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-(2,6-difluorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F2N2O3/c16-10-2-1-3-11(17)14(10)19-15(20)18-9-4-5-12-13(8-9)22-7-6-21-12/h1-3,9,12-13H,4-8H2,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HULRSCLALIHISI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1NC(=O)NC3=C(C=CC=C3F)F)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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